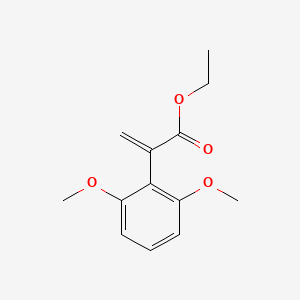

Ethyl 2-(2,6-dimethoxyphenyl)acrylate

Descripción

Ethyl 2-(2,6-dimethoxyphenyl)acrylate is an α,β-unsaturated ester featuring a 2,6-dimethoxyphenyl substituent at the α-position of the acrylate group. This compound is synthesized via palladium-catalyzed C–H olefination reactions using 1,3-dimethoxybenzene and ethyl acrylate under optimized conditions. The reaction typically yields a mixture of regioisomers, with this compound (referred to as 3p-b or 12ib in literature) and its 2,4-dimethoxy-substituted isomer (3p-a or 12ia) as primary products . Purification via column chromatography (using hexane/ether or ethyl acetate/petroleum ether gradients) isolates the compound as a white solid or clear oil, with yields ranging from 48% to 76% depending on reaction conditions . Structural confirmation is achieved through $ ^1 \text{H NMR} $, with characteristic peaks for the acrylate group (δ ≈ 8.13 ppm, $ J = 16.3 \, \text{Hz} $) and aromatic protons (δ ≈ 6.4–7.4 ppm) .

Propiedades

Fórmula molecular |

C13H16O4 |

|---|---|

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

ethyl 2-(2,6-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O4/c1-5-17-13(14)9(2)12-10(15-3)7-6-8-11(12)16-4/h6-8H,2,5H2,1,3-4H3 |

Clave InChI |

PXRBXTMPZDXIML-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=C)C1=C(C=CC=C1OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Regioisomeric Analog: Ethyl 3-(2,4-Dimethoxyphenyl)acrylate (3p-a)

- Structural Differences : The 2,4-dimethoxy substitution on the phenyl ring alters electronic and steric properties compared to the 2,6-isomer.

- Synthetic Outcomes : The 2,4-isomer (3p-a) is typically formed in higher ratios (a:b up to 10:1) under standard conditions, suggesting greater thermodynamic stability or kinetic preference for this regioisomer .

- Reactivity : Both isomers undergo similar downstream reactions (e.g., hydrogenation or hydrolysis), but the 2,4-isomer exhibits slightly higher reactivity in Diels-Alder cycloadditions due to enhanced electron density on the acrylate β-carbon .

Functional Group Variants

- Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): Structural Comparison: Replaces the acrylate group with an acetate ester and introduces a fluorine atom at the 4-position of the phenyl ring. However, the absence of the α,β-unsaturated system reduces conjugation and reactivity compared to the acrylate derivative .

Substituent Position Effects

- The 3,5-dimethoxy substitution pattern in Ddz provides steric hindrance, making it more resistant to acidic cleavage compared to 2,6-substituted systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.